molecular formula C12H24N2O4 B15125274 Methyl 2-amino-6-[(1-ethoxy-1-oxopropan-2-yl)amino]hexanoate

Methyl 2-amino-6-[(1-ethoxy-1-oxopropan-2-yl)amino]hexanoate

Cat. No.: B15125274
M. Wt: 260.33 g/mol
InChI Key: WJTUJLFAVAPQNV-UHFFFAOYSA-N
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Description

Methyl 2-amino-6-[(1-ethoxy-1-oxopropan-2-yl)amino]hexanoate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes an amino group, an ethoxy group, and a hexanoate ester.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-amino-6-[(1-ethoxy-1-oxopropan-2-yl)amino]hexanoate typically involves a multi-step process. One common method includes the reaction of 2-aminohexanoic acid with ethyl chloroformate to form an intermediate, which is then reacted with methylamine to yield the final product. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or ethanol to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of catalysts and automated systems can optimize the reaction conditions and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-6-[(1-ethoxy-1-oxopropan-2-yl)amino]hexanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: The amino and ethoxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like alkyl halides and acyl chlorides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce primary or secondary amines.

Scientific Research Applications

Methyl 2-amino-6-[(1-ethoxy-1-oxopropan-2-yl)amino]hexanoate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme interactions and protein synthesis.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which Methyl 2-amino-6-[(1-ethoxy-1-oxopropan-2-yl)amino]hexanoate exerts its effects involves interactions with specific molecular targets. The amino and ethoxy groups can form hydrogen bonds and electrostatic interactions with enzymes and receptors, influencing biological pathways and processes.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-amino-6-[(1-methoxy-1-oxopropan-2-yl)amino]hexanoate
  • Ethyl 2-amino-6-[(1-ethoxy-1-oxopropan-2-yl)amino]hexanoate
  • Propyl 2-amino-6-[(1-ethoxy-1-oxopropan-2-yl)amino]hexanoate

Uniqueness

Methyl 2-amino-6-[(1-ethoxy-1-oxopropan-2-yl)amino]hexanoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for targeted research and applications in various scientific fields.

Properties

Molecular Formula

C12H24N2O4

Molecular Weight

260.33 g/mol

IUPAC Name

methyl 2-amino-6-[(1-ethoxy-1-oxopropan-2-yl)amino]hexanoate

InChI

InChI=1S/C12H24N2O4/c1-4-18-11(15)9(2)14-8-6-5-7-10(13)12(16)17-3/h9-10,14H,4-8,13H2,1-3H3

InChI Key

WJTUJLFAVAPQNV-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C)NCCCCC(C(=O)OC)N

Origin of Product

United States

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